molecular formula C10H13BrN2OS B4102074 5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide

5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide

Cat. No.: B4102074
M. Wt: 289.19 g/mol
InChI Key: MHXYCZFXLCKWIZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and an ethylthioethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide typically involves the bromination of nicotinamide followed by the introduction of the ethylthioethyl group. One common method involves the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromonicotinamide. This intermediate is then reacted with 2-(ethylthio)ethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated nicotinamide derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein modifications.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthioethyl group play crucial roles in binding to these targets, leading to modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-ethylphenyl)nicotinamide
  • 5-bromo-N-(2-ethoxyphenyl)nicotinamide
  • 5-bromo-2-(ethylthio)pyrimidine

Uniqueness

5-bromo-N-[2-(ethylsulfanyl)ethyl]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the ethylthioethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-ethylsulfanylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-2-15-4-3-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYCZFXLCKWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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